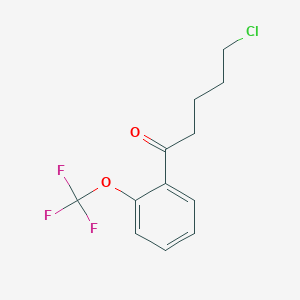

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane (also known as 5-chloro-1-oxo-2-trifluoromethylphenylpentane) is a fluorinated organic compound that is widely used in synthetic organic chemistry. It is a colorless liquid with a faint odor and is highly soluble in organic solvents. This compound has a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. This compound has been extensively studied in order to understand its chemical and physical properties, as well as its potential applications.

Scientific Research Applications

Corrosion Inhibition

- Schiff bases, including derivatives similar to 5-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxopentane, have been studied as corrosion inhibitors. Specifically, Schiff bases have shown effectiveness in inhibiting aluminum corrosion in acidic solutions. Such compounds exhibit inhibitor properties and adhere to the Temkin adsorption isotherm. Their effectiveness as cathodic inhibitors has been demonstrated through electrochemical techniques (Şafak et al., 2012).

Fluorine Chemistry

- Research in fluorine chemistry has led to the development of various derivatives, including those with structures similar to this compound. These compounds are significant in forming fluorine-containing, electron-withdrawing substituents that enhance the reactivity of aromatic compounds, making them more susceptible to nucleophilic attacks (Sipyagin et al., 2004).

Chemical Synthesis and Reactions

- In chemical synthesis, compounds like this compound have been utilized in various reactions. For instance, the oxidative coupling of cycloalkanones with certain coordinated compounds has been studied, indicating potential applications in organic synthesis and pharmaceutical chemistry (El-Abadelah et al., 2018).

Environmental Chemistry

- In environmental chemistry, similar compounds have been investigated for their reduction and degradation properties. The electrochemical reduction of triclosan, a compound structurally related to this compound, highlights the potential applications in environmental remediation and pollution control (Knust et al., 2010).

properties

IUPAC Name |

5-chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3O2/c13-8-4-3-6-10(17)9-5-1-2-7-11(9)18-12(14,15)16/h1-2,5,7H,3-4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOUBJYOYSEGBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645163 |

Source

|

| Record name | 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898761-39-2 |

Source

|

| Record name | 5-Chloro-1-[2-(trifluoromethoxy)phenyl]pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)